molecular formula C16H15F3N2OS B5693556 1-(4-Ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]thiourea

1-(4-Ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]thiourea

Cat. No.: B5693556
M. Wt: 340.4 g/mol
InChI Key: IDXQKTSWYKROFF-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]thiourea is a compound that features both ethoxy and trifluoromethyl groups attached to a thiourea backbone

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 4-ethoxyaniline with 4-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its structural features are optimized to enhance its pharmacokinetic and pharmacodynamic properties.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and trifluoromethyl groups contribute to its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]thiourea can be compared with other thiourea derivatives, such as:

    1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]thiourea: Similar structure but with a methoxy group instead of an ethoxy group. This slight difference can affect its chemical reactivity and biological activity.

    1-(4-Ethoxyphenyl)-3-[4-(methyl)phenyl]thiourea: Contains a methyl group instead of a trifluoromethyl group. The absence of the trifluoromethyl group can significantly alter its properties.

    1-(4-Ethoxyphenyl)-3-[4-(chloromethyl)phenyl]thiourea:

The uniqueness of this compound lies in its combination of ethoxy and trifluoromethyl groups, which impart distinct chemical and biological properties .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2OS/c1-2-22-14-9-7-13(8-10-14)21-15(23)20-12-5-3-11(4-6-12)16(17,18)19/h3-10H,2H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXQKTSWYKROFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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